![molecular formula C7H3BrClFN2 B14025237 2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)
2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE is a halogenated benzodiazole derivative. Benzodiazoles are a class of heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of bromine, chlorine, and fluorine atoms in the compound makes it highly reactive and useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE typically involves the halogenation of benzodiazole derivatives. One common method is the direct halogenation using halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-fluorosuccinimide (NFS). The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient production .
化学反应分析
Types of Reactions
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further functionalized for specific applications .
科学研究应用
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and chemical intermediates[][3].
作用机制
The mechanism of action of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt biological pathways, leading to its bioactive effects .
相似化合物的比较
Similar Compounds
- 2-BROMO-4-CHLORO-1H-1,3-BENZODIAZOLE
- 2-BROMO-5-FLUORO-1H-1,3-BENZODIAZOLE
- 4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE
Uniqueness
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE is unique due to the presence of three different halogen atoms, which impart distinct reactivity and properties compared to other benzodiazole derivatives. This makes it a versatile compound for various chemical and biological applications .
属性
分子式 |
C7H3BrClFN2 |
|---|---|
分子量 |
249.47 g/mol |
IUPAC 名称 |
2-bromo-4-chloro-5-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-11-4-2-1-3(10)5(9)6(4)12-7/h1-2H,(H,11,12) |
InChI 键 |
ZMNJRLLRYOALBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC(=N2)Br)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
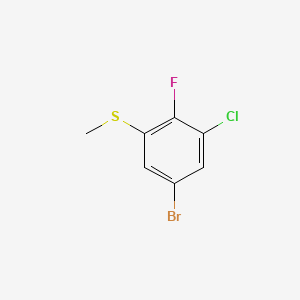
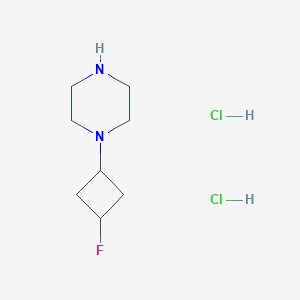
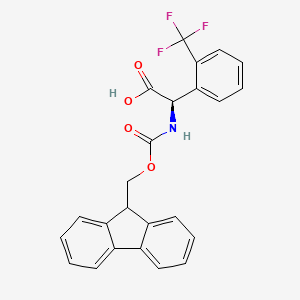

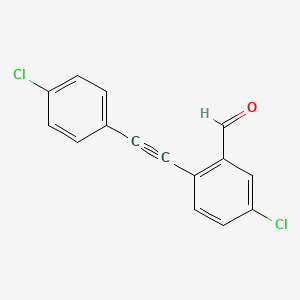
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
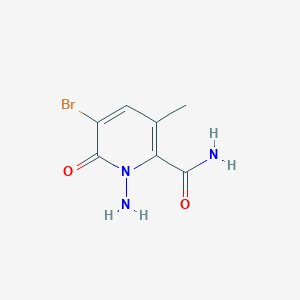
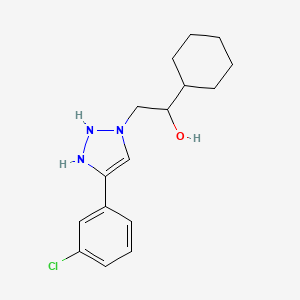
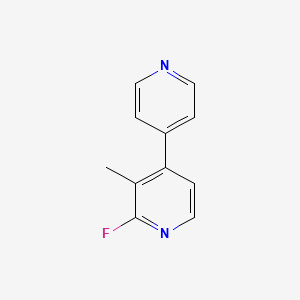
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity](/img/structure/B14025225.png)
